molecular formula C8H13ClF3N B2516562 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride CAS No. 2260932-91-8

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride

Cat. No. B2516562
CAS RN: 2260932-91-8
M. Wt: 215.64
InChI Key: KETNMGPNEFGRHW-UHFFFAOYSA-N
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Description

The compound "4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related bicyclic compounds and their chemical properties, which can provide insights into the analysis of the compound . Bicyclic amines are of significant interest in medicinal chemistry due to their complex, sp3-rich primary amine building blocks that are valuable for drug development .

Synthesis Analysis

The synthesis of related bicyclic amines has been reported through various methods. For instance, the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines is achieved via a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical . This method could potentially be adapted for the synthesis of "this compound" by incorporating the trifluoromethyl group at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for their chemical reactivity and physical properties. For example, the bicyclo[3.2.0]heptane core has been shown to favor a boat-like conformation, which is largely unaffected by various substitution patterns . This intrinsic property is essential for the conformational locking of pharmacophores within the bicyclic core, which is a key consideration in drug design.

Chemical Reactions Analysis

Bicyclic compounds undergo a variety of chemical reactions. Electrophilic additions to the bicyclo[1.1.0]butane system have been studied, revealing insights into the reactivity of such structures . Conjugate addition reactions, such as halo- and mercuroazidation, have been performed on related compounds, leading to products with norpinane structures . These studies suggest that "this compound" may also undergo similar reactions, which could be exploited for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amines are influenced by their molecular structure. The strain within the bicyclic system, as well as the presence of substituents like the trifluoromethyl group, can affect properties such as boiling point, solubility, and stability . The conformational rigidity imparted by the bicyclic structure is particularly relevant for the design of molecules with fixed spatial and directional orientation of pharmacophoric groups .

Scientific Research Applications

Reactivity and Synthesis

  • Grob and Krasnobajew (1964) explored the reactivity of 1-Aza-bicyclo[2.2.0]hexane, a related structure, demonstrating its conversion to various substituted piperidines and its fragmentation to N-methylene-3-butenyl-amine under certain conditions. This work highlights the unusual reactivity due to strain and bond weakening in the bicyclic amine structure (Grob & Krasnobajew, 1964).
  • Della and Knill (1994) reported on the synthesis of bicyclo[2.2.1]heptanes with functional groups at each bridgehead, achieved by radical cyclization. This method shows the capacity to introduce bridgehead amine functionality, offering a pathway to generate compounds with potential application in medicinal chemistry (Della & Knill, 1994).
  • Harmata et al. (2021) developed a method to convert bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via photochemical, formal (4 + 2)-cycloaddition, producing complex primary amine building blocks. This research underscores the potential for creating structurally diverse amines for drug development (Harmata et al., 2021).

Structural and Mechanistic Insights

  • Gensini et al. (2002) synthesized tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, revealing insights into the structural aspects and reactivity of bicyclic amines. This work provides a foundation for understanding the chemistry of bicyclic amines and their potential applications (Gensini et al., 2002).

Application in Synthesis and Catalysis

  • Sukach et al. (2015) investigated the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues starting from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This research shows the potential of using trifluoromethylated bicyclic amines in the synthesis of bioactive molecules, demonstrating their relevance in medicinal chemistry (Sukach et al., 2015).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNMGPNEFGRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2260932-91-8
Record name 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
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